molecular formula C13H12N4 B1265482 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine CAS No. 13676-49-8

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B1265482
CAS No.: 13676-49-8
M. Wt: 224.26 g/mol
InChI Key: QCILMAMLEHOLRX-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that features both an imidazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the imidazole ring imparts unique chemical properties, making it a versatile scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine typically involves the condensation of 3-nitroaniline with o-phenylenediamine under acidic conditions, followed by reduction of the nitro group to an amine. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon for the reduction step .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine stands out due to its dual functionality, combining the properties of both aniline and imidazole

Properties

IUPAC Name

2-(3-aminophenyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCILMAMLEHOLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275498
Record name 2-(3-aminophenyl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-49-8
Record name 2-(3-Aminophenyl)-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13676-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-aminophenyl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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